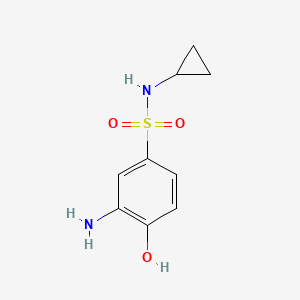
Acide 2-méthyl-6-(trifluorométhoxy)quinoléine-3-carboxylique
Vue d'ensemble
Description
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3 and a molecular weight of 271.19 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of quinoline compounds, including 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, has been reported in various literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid consists of a quinoline scaffold with a trifluoromethoxy group at the 6-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18) .Physical and Chemical Properties Analysis
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a powder at room temperature .Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
Les dérivés de la quinoléine, y compris l'acide 2-méthyl-6-(trifluorométhoxy)quinoléine-3-carboxylique, sont des échafaudages essentiels dans la découverte de médicaments en raison de leurs propriétés pharmacologiques . Ils sont souvent utilisés comme éléments constitutifs pour créer des composés ayant des effets thérapeutiques potentiels. Par exemple, ils peuvent être modifiés pour développer de nouveaux médicaments pour le traitement des maladies infectieuses, du cancer et des maladies cardiovasculaires.
Synthèse organique
En chimie organique synthétique, les composés quinoléiques servent d'intermédiaires pour la construction de structures moléculaires complexes . Leur polyvalence permet aux chimistes d'introduire divers groupes fonctionnels, permettant la synthèse d'une large gamme de molécules organiques présentant les propriétés chimiques souhaitées.
Chimie industrielle
Les dérivés de la quinoléine sont utilisés dans des applications industrielles, en particulier dans la production de colorants, de produits agrochimiques et d'autres produits chimiques industriels . Leur stabilité chimique et leur réactivité uniques les rendent adaptés à divers procédés industriels.
Science des matériaux
Les propriétés électroniques des dérivés de la quinoléine en font des candidats au développement de matériaux utilisés dans l'électronique, tels que les diodes électroluminescentes organiques (OLED) et d'autres dispositifs semi-conducteurs . Leur capacité à conduire l'électricité peut être exploitée pour créer des composants électroniques plus efficaces.
Chimie agricole
En agriculture, les dérivés de la quinoléine sont explorés pour leur utilisation comme pesticides et herbicides . Leur activité biologique peut être adaptée pour cibler des ravageurs ou des mauvaises herbes spécifiques, offrant une approche plus ciblée de la protection des cultures.
Safety and Hazards
The safety information for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . For instance, the compound is recommended to be stored at room temperature .
Analyse Biochimique
Biochemical Properties
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethoxy group and quinoline ring structure allow it to form stable complexes with enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for cell proliferation and apoptosis. Additionally, it can alter gene expression profiles by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound may inhibit enzyme activity by occupying the active site or inducing conformational changes. Furthermore, it can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to light. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range triggers significant changes in cellular and physiological responses .
Metabolic Pathways
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKRJOKKUFCTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050885-79-4 | |
| Record name | 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)
![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)







![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)

![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)
